molecular formula C16H21NO2 B7629459 (2-Cyclopentyloxyphenyl)-pyrrolidin-1-ylmethanone

(2-Cyclopentyloxyphenyl)-pyrrolidin-1-ylmethanone

Cat. No. B7629459
M. Wt: 259.34 g/mol
InChI Key: WDSISJOZFFRBRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Cyclopentyloxyphenyl)-pyrrolidin-1-ylmethanone, also known as CPP, is a chemical compound that has gained attention for its potential use in scientific research. CPP is a synthetic opioid that has been found to have analgesic effects, similar to those of morphine, but with fewer side effects.

Mechanism of Action

(2-Cyclopentyloxyphenyl)-pyrrolidin-1-ylmethanone acts on the mu-opioid receptor in the brain, which is responsible for mediating pain relief and other opioid effects. It binds to the receptor and activates a signaling cascade that ultimately leads to the inhibition of pain signals. (2-Cyclopentyloxyphenyl)-pyrrolidin-1-ylmethanone is also thought to act on other neurotransmitter systems in the brain, which may contribute to its analgesic and sedative effects.
Biochemical and Physiological Effects
(2-Cyclopentyloxyphenyl)-pyrrolidin-1-ylmethanone has been found to have similar analgesic effects to morphine, but with fewer side effects such as respiratory depression and constipation. It has also been found to induce sedation and decrease anxiety in animal models. (2-Cyclopentyloxyphenyl)-pyrrolidin-1-ylmethanone has been shown to have a longer duration of action than morphine, which may make it a more desirable pain medication. However, more research is needed to fully understand the biochemical and physiological effects of (2-Cyclopentyloxyphenyl)-pyrrolidin-1-ylmethanone.

Advantages and Limitations for Lab Experiments

(2-Cyclopentyloxyphenyl)-pyrrolidin-1-ylmethanone has several advantages for use in lab experiments, including its high yield and cost-effectiveness. It also has a well-established synthesis method and has been extensively studied for its analgesic effects. However, (2-Cyclopentyloxyphenyl)-pyrrolidin-1-ylmethanone has limitations, including its potential for abuse and addiction. It is also important to note that (2-Cyclopentyloxyphenyl)-pyrrolidin-1-ylmethanone has not been approved for human use, and more research is needed to fully understand its safety and efficacy.

Future Directions

There are several future directions for research on (2-Cyclopentyloxyphenyl)-pyrrolidin-1-ylmethanone. One area of interest is its potential use in addiction treatment, as it has been found to reduce drug-seeking behavior in animal models. Another area of interest is its potential use as a pain medication, particularly for chronic pain conditions. Further research is also needed to fully understand the biochemical and physiological effects of (2-Cyclopentyloxyphenyl)-pyrrolidin-1-ylmethanone and its potential side effects.

Synthesis Methods

(2-Cyclopentyloxyphenyl)-pyrrolidin-1-ylmethanone is synthesized through a multistep process that involves the reaction of 2-cyclopentyloxyphenol with pyrrolidine and then with methanone. The final product is obtained through purification and isolation techniques. The yield of (2-Cyclopentyloxyphenyl)-pyrrolidin-1-ylmethanone is typically high, making it a cost-effective compound for research purposes.

Scientific Research Applications

(2-Cyclopentyloxyphenyl)-pyrrolidin-1-ylmethanone has been used in scientific research to study its analgesic effects and potential use as a pain medication. It has also been studied for its effects on the central nervous system, including its ability to induce sedation and decrease anxiety. (2-Cyclopentyloxyphenyl)-pyrrolidin-1-ylmethanone has also been studied for its potential use in addiction treatment, as it has been found to reduce drug-seeking behavior in animal models.

properties

IUPAC Name

(2-cyclopentyloxyphenyl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2/c18-16(17-11-5-6-12-17)14-9-3-4-10-15(14)19-13-7-1-2-8-13/h3-4,9-10,13H,1-2,5-8,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDSISJOZFFRBRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=CC=CC=C2C(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.